molecular formula C9H8N2O2 B11915220 5-Amino-1-methylindoline-2,3-dione

5-Amino-1-methylindoline-2,3-dione

Cat. No.: B11915220
M. Wt: 176.17 g/mol
InChI Key: MNWHTSPIWQMLRP-UHFFFAOYSA-N
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Description

5-Amino-1-methylindoline-2,3-dione is a heterocyclic compound that belongs to the indoline family Indoline derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the use of methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methylindoline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and methyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolines, quinonoid compounds, and other heterocyclic derivatives .

Scientific Research Applications

5-Amino-1-methylindoline-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing into its potential use as an anticancer agent and in the treatment of neurological disorders.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-methylindoline-2,3-dione involves its interaction with specific molecular targets. For example, it can modulate the activity of dopamine receptors, making it a potential antipsychotic agent . The compound’s structure allows it to bind to these receptors and alter their activity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Isoindoline-1,3-dione: Another indoline derivative with significant biological activity.

    5-Chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidine dione: A compound with similar synthetic routes and applications.

Uniqueness

What sets 5-Amino-1-methylindoline-2,3-dione apart is its unique combination of an amino group and a methyl group on the indoline ring, which provides distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-1-methylindole-2,3-dione

InChI

InChI=1S/C9H8N2O2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,10H2,1H3

InChI Key

MNWHTSPIWQMLRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=O)C1=O

Origin of Product

United States

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